N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxin derivatives have been synthesized starting from methyl acrylate and then removing the methyl group with LiOH after cyclization . Another method involves the alkylation of phenolic hydroxyl group, azidation of carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Potential and Antimicrobial Activities
Research has been conducted on the synthesis of new compounds with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. These compounds, including structures related to N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide, have been tested against α-glucosidase and acetylcholinesterase (AChE), showing substantial inhibitory activity against yeast α-glucosidase and weak against AChE. The in vitro enzyme inhibition data were consistent with in silico molecular docking results, suggesting their potential application in managing diseases related to enzyme dysfunction (Abbasi et al., 2019).
Synthesis Methodologies
The synthesis and characterization of compounds featuring 2,3-dihydrobenzo[d][1,4]dioxin and isoxazole moieties have been detailed, highlighting methodologies that include the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with various chloroacetamides to yield products with potential biological activity. These studies provide insights into the chemical properties and the potential application of such compounds in medicinal chemistry (Gabriele et al., 2006).
Molecular Docking Studies
Molecular docking studies have been employed to estimate the antioxidant efficacy of synthesized compounds against specific targets. For example, derivatives of 5-arylazo-2-chloroacetamido-4-methylthiazole were evaluated for their antioxidant activity through molecular docking, shedding light on their electronic and chemical reactivity properties. These studies provide a foundation for understanding the interaction between synthesized compounds and biological targets, paving the way for the development of novel therapeutic agents (Hossan, 2020).
Safety and Hazards
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neurotransmission and inflammation, respectively.
Mode of Action
Based on its structural similarity to other sulfonamides, it may act by inhibiting the aforementioned enzymes, thereby modulating their respective biochemical pathways .
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. Inhibition of cholinesterases can impact neurotransmission, potentially leading to effects on cognition and muscle function. Similarly, inhibition of lipoxygenase can affect the metabolism of arachidonic acid, a key player in inflammatory responses .
Pharmacokinetics
Pharmacokinetic studies of peroral sulfonamides confirm their absorption from the gastrointestinal tract, metabolism in the liver, and excretion through bile or feces .
Eigenschaften
IUPAC Name |
N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c23-20(10-14-4-2-1-3-5-14)21-13-16-12-18(26-22-16)15-6-7-17-19(11-15)25-9-8-24-17/h1-7,11-12H,8-10,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKARRVRTGGLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)CNC(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.